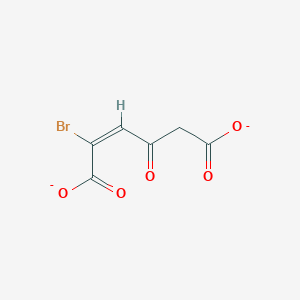

2-Bromomaleylacetate

Beschreibung

2-Bromomaleylacetate (2-BMA) is a halogenated derivative of maleylacetate, characterized by a bromine atom substituting a hydrogen at the C2 position of the maleylacetate backbone. It is a critical intermediate in microbial degradation pathways, notably identified in the biodegradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) by Cupriavidus strain CNP-8 . The enzyme HnpC, a 1,2-dioxygenase, catalyzes the ring cleavage of 6-bromohydroxyquinol (6-BHQ) to produce 2-BMA, which is further metabolized in downstream pathways . Its spectral signature (λmax = 243 nm) aligns with maleylacetate derivatives, reflecting its conjugated dienone structure .

Eigenschaften

Molekularformel |

C6H3BrO5-2 |

|---|---|

Molekulargewicht |

234.99 g/mol |

IUPAC-Name |

(E)-2-bromo-4-oxohex-2-enedioate |

InChI |

InChI=1S/C6H5BrO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/p-2/b4-1+ |

InChI-Schlüssel |

BUEHDPHFFMWTBP-DAFODLJHSA-L |

Isomerische SMILES |

C(C(=O)/C=C(\C(=O)[O-])/Br)C(=O)[O-] |

Kanonische SMILES |

C(C(=O)C=C(C(=O)[O-])Br)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

- 2-Chloromaleylacetate (2-CMA): Produced via enzymatic cleavage of 6-chlorohydroxyquinol (6-CHQ) by TcpC, a 1,2-dioxygenase homologous to HnpC .

- Maleylacetate (MA): The non-halogenated parent compound, a common metabolite in aromatic compound degradation.

Comparative Analysis:

| Property | 2-Bromomaleylacetate (2-BMA) | 2-Chloromaleylacetate (2-CMA) |

|---|---|---|

| Molecular Formula | C4H3BrO5 | C4H3ClO5 |

| Molecular Weight (g/mol) | 211.97 | 166.52 |

| Halogen | Bromine (Br) | Chlorine (Cl) |

| Enzyme Specificity | HnpC (from Cupriavidus CNP-8) | TcpC (from Cupriavidus spp.) |

| Degradation Substrate | 6-Bromohydroxyquinol (6-BHQ) | 6-Chlorohydroxyquinol (6-CHQ) |

| Spectral λmax | 243 nm | Not reported in evidence |

Key Findings :

- Halogen Impact: Bromine’s larger atomic radius (1.85 Å vs.

- Biodegradation Context: Both 2-BMA and 2-CMA are intermediates in the degradation of brominated and chlorinated phenols, respectively, highlighting the role of halogen-specific enzymes in environmental remediation .

Functional Analogues: Brominated Esters and Derivatives

While structurally distinct from maleylacetates, brominated esters share functional groups that influence reactivity and applications.

Notable Compounds:

- Methyl 2-Bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8): A brominated aromatic ester used in synthetic chemistry, differing from 2-BMA in its aromatic backbone and ester linkage .

- Ethyl 3-Bromo-2-(bromomethyl)propionate: A non-aromatic brominated ester with applications in organic synthesis, emphasizing the versatility of bromine in modifying ester reactivity .

Comparative Properties:

| Compound | Structure | Key Applications |

|---|---|---|

| This compound | Aliphatic, dienone, carboxylate | Biodegradation intermediate |

| Methyl 2-Bromo-2-(4-bromophenyl)acetate | Aromatic, ester | Synthetic chemistry precursor |

| Ethyl 3-Bromo-2-(bromomethyl)propionate | Aliphatic, ester | Cross-linking agent in polymer synthesis |

Insights :

- Reactivity : Brominated esters like methyl 2-bromo-2-(4-bromophenyl)acetate exhibit higher electrophilicity due to aromatic electron-withdrawing groups, whereas 2-BMA’s carboxylate groups favor nucleophilic reactions .

- Environmental Fate : Unlike 2-BMA, which is rapidly metabolized in microbial pathways, brominated aromatic esters may persist in environments due to steric protection from aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.